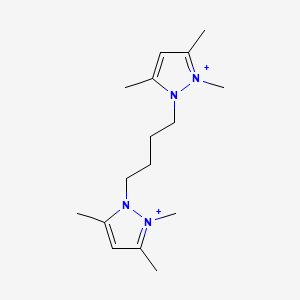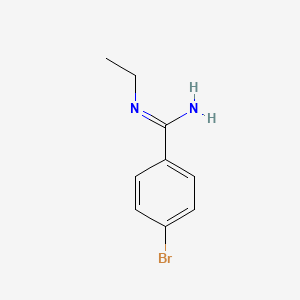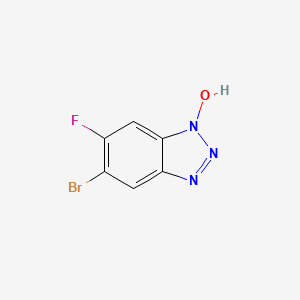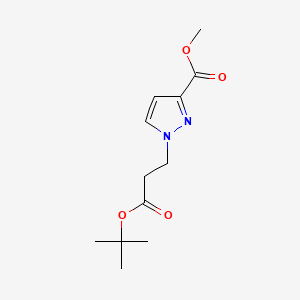
2,2'-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) is a synthetic organic compound characterized by its unique structure, which includes two pyrazolium rings connected by a butane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) typically involves the reaction of 1,3,5-trimethylpyrazole with a butane-1,4-diyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the pyrazole rings attack the carbon atoms of the halide, forming the desired bis-pyrazolium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazolium oxides.
Reduction: Reduction reactions can convert the pyrazolium rings to pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolium rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrazolium oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolium compounds depending on the nucleophile used.
Scientific Research Applications
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) depends on its application:
Catalysis: Acts as a ligand to stabilize metal centers, facilitating catalytic reactions.
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: Enhances the solubility and stability of therapeutic agents, improving their bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,1’-(butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium): Similar structure but with imidazolium rings instead of pyrazolium rings.
1,3,5-trimethyl-2-{2-[2-(1,3,5-trimethyl-1H-pyrazol-2-ium-2-yl)ethoxy]ethyl}-1H-pyrazol-2-ium bis(4-methylbenzenesulfonate): Contains additional ethoxyethyl linkers and sulfonate groups.
Uniqueness
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from other similar compounds.
Properties
Molecular Formula |
C16H28N4+2 |
|---|---|
Molecular Weight |
276.42 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[4-(2,3,5-trimethylpyrazol-2-ium-1-yl)butyl]pyrazol-1-ium |
InChI |
InChI=1S/C16H28N4/c1-13-11-15(3)19(17(13)5)9-7-8-10-20-16(4)12-14(2)18(20)6/h11-12H,7-10H2,1-6H3/q+2 |
InChI Key |
IMVKDGOYOBOUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](N1CCCCN2C(=CC(=[N+]2C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12466884.png)


![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12466902.png)
![N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B12466916.png)

![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466923.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12466935.png)
![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)

![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)

